molecular formula C11H13NO B3193081 1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine CAS No. 6783-76-2

1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine

Cat. No. B3193081
CAS RN: 6783-76-2
M. Wt: 175.23 g/mol
InChI Key: KVHRAUCTFAPKRA-UHFFFAOYSA-N
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Description

“1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine” is a chemical compound that has been studied for its potential to interact with both μ- and δ-opioid receptors . It has been used in the synthesis of a series of N-methyl rac-cis-4a-aralkyl- and alkyl-substituted-1,2,3,4,4a,9a-hexahydrobenzofuro [2,3-c]pyridin-6-ols .


Synthesis Analysis

The compound has been prepared using a simple previously designed synthetic route . The preparation involves the use of several O - o - and O - p -nitrophenyloximes of 1-alkyl-4-piperidones, and their cyclisation to give 4a-alkoxy-1,2,3,4,4a,9b-hexahydrobenzofuro .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H13NO . The structure can be represented by the SMILES notation: C1CNCC2C1C3=CC=CC=C3O2 .


Chemical Reactions Analysis

The N-methyl substituent of the compound and that of other ligands in the series was modified to obtain compounds with different N-substituents that might provide higher affinity at both receptors . A number of compounds differently substituted at C4a and N were synthesized and evaluated .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 147.967, a density of 1.1±0.1 g/cm3, and a boiling point of 315.9±35.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization

A study by Iyer et al. (2010) highlights the synthesis of a series of N-substituted rac-cis-4a-ethyl-1,2,3,4,4a,9a-hexahydrobenzofuro[2,3-c]pyridin-8-ols using a previously designed synthetic route. These new phenolic compounds, with the aromatic hydroxy moiety ortho to the oxygen atom in the oxide-bridged ring, showcased varying interactions with opioid receptors (Iyer et al., 2010).

Hutchison et al. (1989) described a general synthetic approach to this series, including their receptor-binding profile on opioid-receptor subtypes and in vivo antinociceptive activity assessment. The analogues showed potent affinity for opioid receptors and significant antinociceptive activity in a mouse model (Hutchison et al., 1989).

Morice et al. (2001) explored two intramolecular routes to achieve the hexahydrobenzofuro(2,3-c)pyridine platform: a Heck and a radical reaction. The radical route was applicable to all substrates, presenting an innovative approach to this chemical structure (Morice et al., 2001).

Receptor Interactions

Iyer et al. (2009) conducted a study on the synthesis of cis-benzofuropyridin-6-ols, which provided an improved route to compounds with high affinity at opioid receptors and potent antinociceptive efficacy. This research contributed to the understanding of the structure-activity relationship in this class of compounds (Iyer et al., 2009).

Mechanism of Action

The compound has been found to have modest receptor affinity both at μ- (K (i)=60 nM) and δ-opioid receptors (K (i)=64 nM) . Binding studies and functional assays revealed a moderately selective δ-antagonist, selective μ-δ antagonists, and a μ-κ antagonist .

Future Directions

The compound has shown potential in the field of medicinal chemistry, particularly in the study of opioid receptors . Future research may focus on further modifications of the compound to enhance its receptor affinity and selectivity. Additionally, the compound’s potential therapeutic applications, such as its effects on cognition, could be explored .

properties

IUPAC Name

1,2,3,4,4a,9a-hexahydro-[1]benzofuro[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,9,11-12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHRAUCTFAPKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717130
Record name 1,2,3,4,4a,9a-Hexahydro[1]benzofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6783-76-2
Record name 1,2,3,4,4a,9a-Hexahydro[1]benzofuro[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine
Reactant of Route 2
1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine
Reactant of Route 3
1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine
Reactant of Route 4
1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine
Reactant of Route 5
1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine
Reactant of Route 6
1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine

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